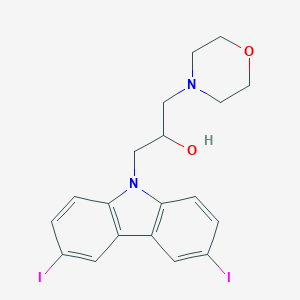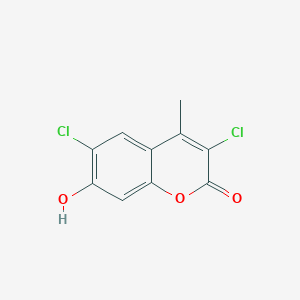
3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one
Descripción general
Descripción
3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one is a derivative of chromenone, a class of compounds known for their diverse biological activities This compound is characterized by the presence of chlorine atoms at the 3rd and 6th positions, a hydroxyl group at the 7th position, and a methyl group at the 4th position on the chromenone scaffold
Mecanismo De Acción
Target of Action
It’s worth noting that coumarin derivatives, which this compound is a part of, have been associated with a broad spectrum of pharmacological and biochemical activities .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Coumarin derivatives have been shown to impact a variety of biochemical pathways .
Result of Action
Coumarin derivatives have been associated with a range of biological effects .
Análisis Bioquímico
Biochemical Properties
3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can lead to altered metabolic pathways and changes in the bioavailability of other compounds. Additionally, this compound can bind to DNA and RNA, affecting transcription and translation processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can modulate the expression of genes involved in oxidative stress response, enhancing the production of reactive oxygen species (ROS) and promoting oxidative damage .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been shown to have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis. In in vitro studies, the compound maintains its activity for several days, making it suitable for extended experimental protocols .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been found to exert beneficial effects, such as reducing tumor growth and enhancing immune response. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, primarily in the liver. Enzymes such as cytochrome P450 and UDP-glucuronosyltransferase play a significant role in its biotransformation. The compound’s metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels. These interactions can have downstream effects on cellular processes and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. For example, phosphorylation of this compound can enhance its nuclear localization, where it can interact with DNA and modulate gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method utilizes phenols and β-ketoesters under acidic conditions to form the chromenone core. For this specific compound, the starting materials include 3,6-dichlororesorcinol and ethyl acetoacetate. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent-free conditions or the use of green solvents are preferred to adhere to environmental regulations and reduce the ecological footprint of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate the reaction
Major Products Formed
Oxidation: Formation of 3,6-dichloro-7-oxo-4-methyl-2H-chromen-2-one.
Reduction: Formation of 3,6-dichloro-7-hydroxy-4-methyl-2H-chroman-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activity.
Industry: Utilized in the development of fluorescent dyes and materials for electronic applications
Comparación Con Compuestos Similares
Similar Compounds
- 7-hydroxy-4-methyl-2H-chromen-2-one
- 3,6-dichloro-4-methyl-2H-chromen-2-one
- 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one
Uniqueness
3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Propiedades
IUPAC Name |
3,6-dichloro-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O3/c1-4-5-2-6(11)7(13)3-8(5)15-10(14)9(4)12/h2-3,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQILGAJTSFVYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the inhibitory activity of 3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one against β-glucuronidase?
A1: The study demonstrated that this compound exhibits inhibitory activity against β-glucuronidase (derived from E. coli) with an IC50 value of 380.26 ± 0.92 µM. [] While this compound shows activity, it is considerably less potent than the standard inhibitor D-saccharic acid 1,4-lactone, which has an IC50 of 45.75 ± 2.16 µM. []
Q2: How does the structure of this compound relate to its inhibitory activity?
A2: The research highlights that the position and nature of substituents on the coumarin scaffold significantly influence the inhibitory activity against β-glucuronidase. [] While the study doesn't delve into the specific structure-activity relationship of this compound, it suggests that the presence of chlorine atoms at positions 3 and 6, along with the hydroxyl group at position 7, contributes to its observed activity. Further investigations are needed to elucidate the precise structural features responsible for its interaction with β-glucuronidase and the impact of different substituents on potency.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B377833.png)
![3-(4-bromophenyl)-2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B377834.png)
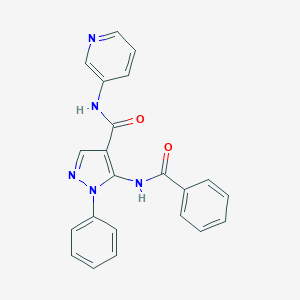
![6-ethyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B377838.png)
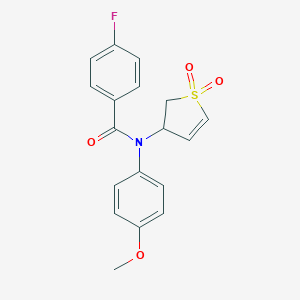
![5-[(2-chlorobenzoyl)amino]-N-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B377841.png)
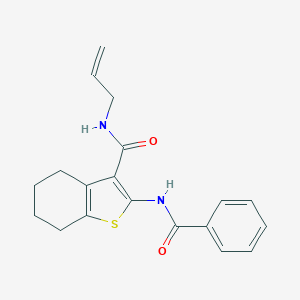
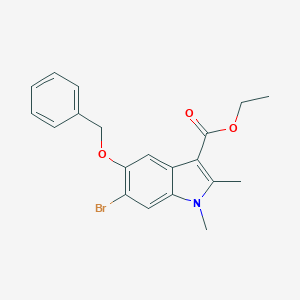
![6-benzyl-1-phenyl-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B377844.png)
![4-methoxy-N-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B377845.png)
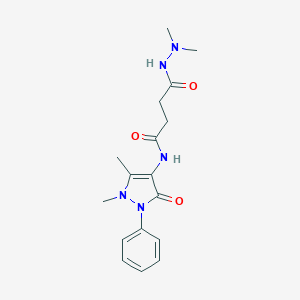
![3-(benzylsulfanyl)-6,6,7-trimethyl-1-morpholin-4-yl-5,6,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B377848.png)

